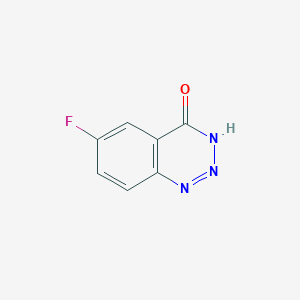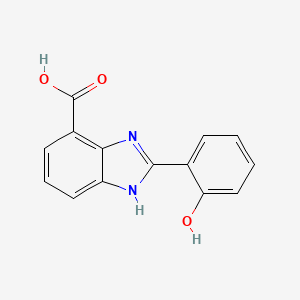![molecular formula C9H14O4 B1450998 3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane CAS No. 1378825-86-5](/img/structure/B1450998.png)
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Vue d'ensemble
Description
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane, also known as 3-methyl-3-oxopropyl-2,4,7-trioxabicyclo[3.3.0]octane, is an organic compound belonging to the class of oxacycloalkanes. It is a colorless and odorless compound, which is highly soluble in water. It has a molecular weight of 164.15 g/mol and a melting point of -21.2°C. 3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane is a chiral compound, meaning it has two different forms, or enantiomers, that are mirror images of each other.
Applications De Recherche Scientifique
- Field : Organic & Biomolecular Chemistry
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
- Field : Organic Chemistry
- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
- Methods : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .
Synthesis of Tropane Alkaloids
Synthesis of Bicyclo[3.2.1]octane Systems from Carvone
- Field : Thermodynamics
- Application Summary : The thermodynamic properties of similar compounds, such as cis-bicyclo[3.3.0]octane, are critically evaluated . These properties are important for various applications, including chemical engineering and materials science .
- Methods : The data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : This analysis provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
- Field : Organic Chemistry
- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
- Methods : The sequence used for this transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .
Thermodynamic Property Analysis
Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems from Carvone
- Field : Organic & Biomolecular Chemistry
- Application Summary : The 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of the compound you mentioned, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
- Methods : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
- Results : This research has led to the development of important methodologies in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
- Field : Organic Chemistry
- Application Summary : The commercially available monoterpene carvone has been efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems . These systems are characteristic of some biologically active compounds .
- Methods : The sequence used for this transformation involves as key features an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
- Results : This approach has led to the construction of the bicyclic skeleton based on an intramolecular Diels-Alder (IMDA) reaction of a 5-vinyl-1,3-cyclohexadiene and the regioselective cleavage of the obtained tricyclo[3.2.1.0 2.7]octan-3-one intermediate .
Synthesis of Tropane Alkaloids
Synthesis of Bicyclo[3.2.1]octane Systems from Carvone
Propriétés
IUPAC Name |
1-(2-methyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(10)3-9(2)12-7-4-11-5-8(7)13-9/h7-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYHEPWCPQAJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(OC2COCC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)
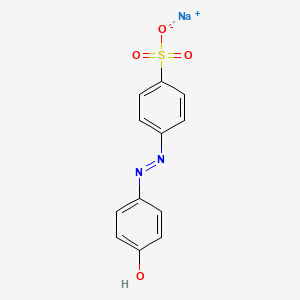

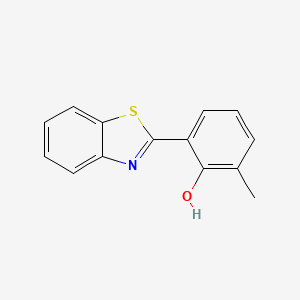
![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)
![3-(4-hydroxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1450924.png)
![6-(4-fluorophenyl)-4-methyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1450925.png)
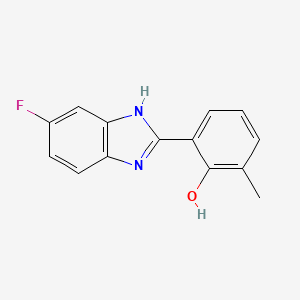
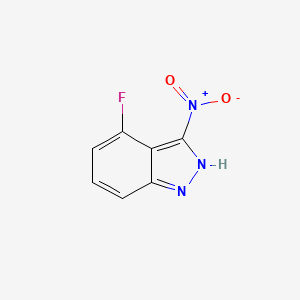
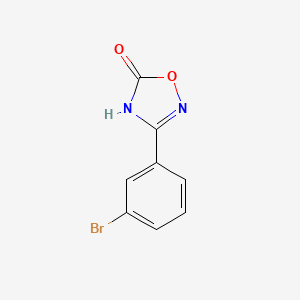
![7-Ethanesulfonyl-2-piperidin-2-yl-5,6,7,8-tetra-hydro-pyrido[3,4-d]pyrimidin-4-ol hydrochloride](/img/structure/B1450933.png)
![1-(2-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1450934.png)
